Tert-butyl 2-amino-3-(3-bromophenyl)oxetane-3-carboxylate
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Overview
Description
3-Boc-amino-3-(3-bromophenyl)oxetane is a chemical compound with the molecular formula C₁₄H₁₈BrNO₃ and a molecular weight of 328.21 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and features a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-amino-3-(3-bromophenyl)oxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be formed through a cyclization reaction involving an appropriate diol or halohydrin precursor.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 3-Boc-amino-3-(3-bromophenyl)oxetane would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Boc-amino-3-(3-bromophenyl)oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as a solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted oxetanes with various functional groups replacing the bromine atom.
Deprotection Reactions: The primary product is the free amino oxetane.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
3-Boc-amino-3-(3-bromophenyl)oxetane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Boc-amino-3-(3-bromophenyl)oxetane depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The oxetane ring and the bromophenyl group can participate in binding interactions, while the amino group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Boc-amino-3-(4-bromophenyl)oxetane: Similar structure but with the bromine atom in the para position.
3-Boc-amino-3-(2-bromophenyl)oxetane: Similar structure but with the bromine atom in the ortho position.
3-Boc-amino-3-(3-chlorophenyl)oxetane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Boc-amino-3-(3-bromophenyl)oxetane is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H18BrNO3 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(3-bromophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)14(8-18-11(14)16)9-5-4-6-10(15)7-9/h4-7,11H,8,16H2,1-3H3 |
InChI Key |
SUOBMEZFKVYCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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